molecular formula C9H9N3O B15236771 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one

Katalognummer: B15236771
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: DYJNLRPQDZUXSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions. One common method involves the Suzuki coupling reaction, where 3-bromo-6-(thiophen-2-yl)pyridazine is reacted with pyrrole-boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with a thiophene ring instead of a pyrrole ring.

    6-(Phenyl)pyridazin-3(2H)-one: Contains a phenyl ring instead of a pyrrole ring.

Uniqueness

6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is unique due to the presence of both a pyridazine and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

3-(1-methylpyrrol-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C9H9N3O/c1-12-6-2-3-8(12)7-4-5-9(13)11-10-7/h2-6H,1H3,(H,11,13)

InChI-Schlüssel

DYJNLRPQDZUXSK-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C2=NNC(=O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.